molecular formula C11H12Br2O B8684762 4-bromo-2-(4-bromophenyl)tetrahydro-2H-pyran

4-bromo-2-(4-bromophenyl)tetrahydro-2H-pyran

Cat. No. B8684762
M. Wt: 320.02 g/mol
InChI Key: RINYIJCHDOFBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(4-bromophenyl)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C11H12Br2O and its molecular weight is 320.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2-(4-bromophenyl)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-(4-bromophenyl)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-bromo-2-(4-bromophenyl)tetrahydro-2H-pyran

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

4-bromo-2-(4-bromophenyl)oxane

InChI

InChI=1S/C11H12Br2O/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-4,10-11H,5-7H2

InChI Key

RINYIJCHDOFBCO-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1Br)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzaldehyde (1.00 g, 5.41 mmol) and 3-buten-1-ol (800 mg, 10.8 mmol) in dichloromethane (20 mL) at room temperature was added zinc (II) bromide (25 mg, 0.11 mmol) followed by 33% hydrobromic acid (2.4 g) in acetic acid (4.9 g, 81 mmol) and stirred at room temperature for 5 hours. Reaction was quenched by aqueous sodium bicarbonate, then extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography to give the title compound (1.00 g) which contained some of 4-bromobenzaldehyde 1H NMR (400 MHz, CDCl3) δ ppm 7.49 (d, 2H) 7.24 (d, 2H) 5.19 (dd, 1H) 4.25 (m, 1H) 4.12 (m, 1H) 3.60 (m, 1H) 2.75 (m, 1H) 2.68 (m, 1H) 2.11 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three

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